molecular formula C13H26 B11749259 1-Hexyl-2-methylcyclohexane CAS No. 92031-93-1

1-Hexyl-2-methylcyclohexane

Cat. No.: B11749259
CAS No.: 92031-93-1
M. Wt: 182.35 g/mol
InChI Key: YBURYLRJEWDREX-UHFFFAOYSA-N
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Description

1-Hexyl-2-methylcyclohexane is an organic compound with the molecular formula C13H26. It is a cycloalkane, which means it consists of a ring of carbon atoms with single bonds. This compound is characterized by a cyclohexane ring substituted with a hexyl group and a methyl group at the 1 and 2 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-2-methylcyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of 2-methylcyclohexanol with hexyl bromide in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes. This process typically uses catalysts such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-2-methylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

1-Hexyl-2-methylcyclohexane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexyl-2-methylcyclohexane involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. The specific pathways depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexyl-2-methylcyclohexane is unique due to the presence of both hexyl and methyl groups on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

92031-93-1

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

1-hexyl-2-methylcyclohexane

InChI

InChI=1S/C13H26/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h12-13H,3-11H2,1-2H3

InChI Key

YBURYLRJEWDREX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCCCC1C

Origin of Product

United States

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